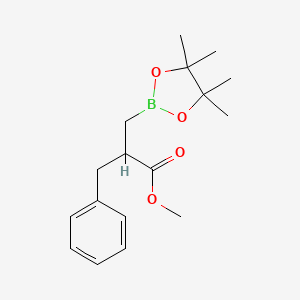
2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester” is a chemical compound with the CAS Number: 1243540-13-7. Its molecular weight is 304.19 and its IUPAC name is methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)12-14(15(19)20-5)11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Chemical Reactions Analysis
While specific chemical reactions involving “2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester” are not detailed in the search results, boronic esters are known to be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 304.19 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Applications De Recherche Scientifique
1. Suzuki–Miyaura Coupling
- Application Summary : Boronic acid pinacol esters are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
2. Drug Delivery
- Application Summary : Phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles have been used in the treatment of Periodontitis .
- Methods of Application : A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs). The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment .
- Results or Outcomes : HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .
3. Protodeboronation
- Application Summary : Protodeboronation of pinacol boronic esters is a process that has been developed recently. This process is a radical approach to remove the boron moiety from 1°, 2°, and 3° alkyl boronic esters .
4. Functionalizing Deboronation
- Application Summary : Functionalizing deboronation of alkyl boronic esters is a well-developed process. This process involves the conversion of the boron moiety into a broad range of functional groups .
5. Matteson Homologation
- Application Summary : Matteson homologation is a process that involves the protodeboronation of boronic esters. This process allows for the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
6. Functional Group Transformation
Propriétés
IUPAC Name |
methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)12-14(15(19)20-5)11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUREWBKGGLFKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(CC2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

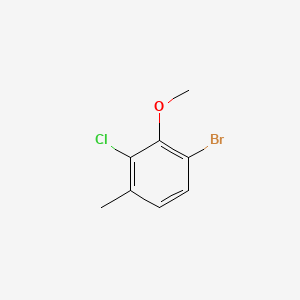
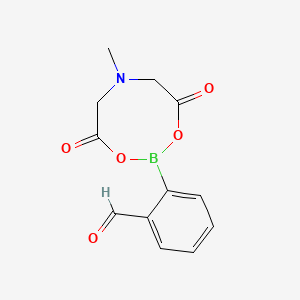
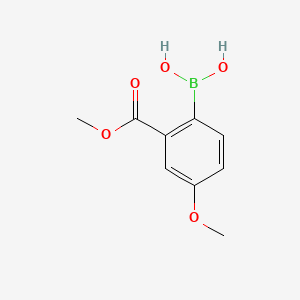
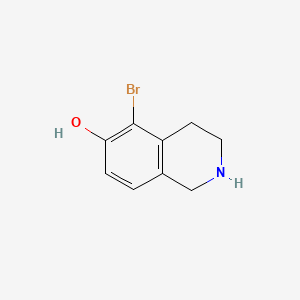
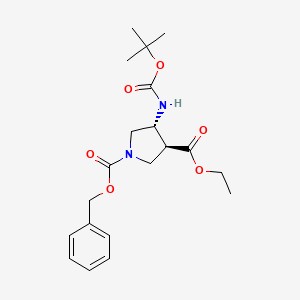
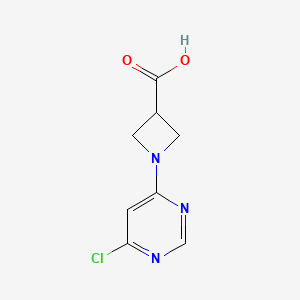
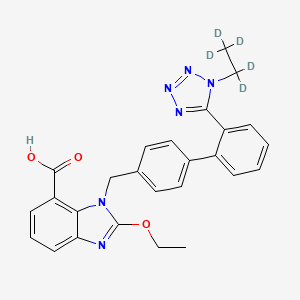
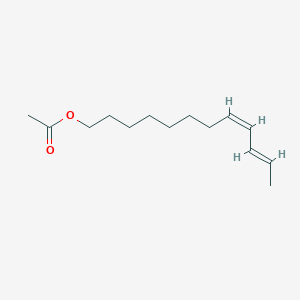
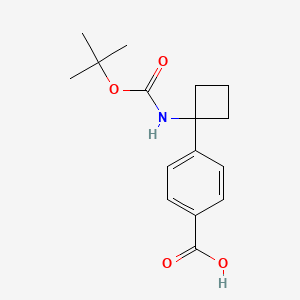
![6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B580860.png)
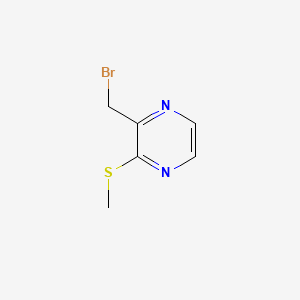
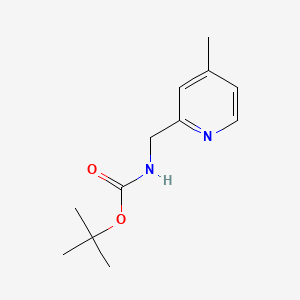
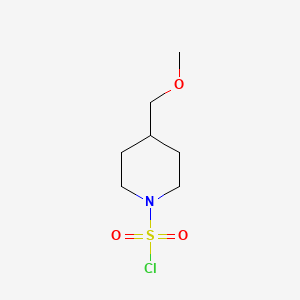
![1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B580870.png)